molecular formula C18H14Cl2N2O3S2 B2362752 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 922646-65-9

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2362752
CAS No.: 922646-65-9
M. Wt: 441.34
InChI Key: ORYCAXFEKMPSCP-UHFFFAOYSA-N
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Description

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a synthetic small molecule belonging to the class of N-(thiazol-2-yl)-benzamide analogs, which have been identified as a novel class of selective Zinc-Activated Channel (ZAC) antagonists . ZAC is an atypical member of the Cys-loop receptor (CLR) superfamily of pentameric ligand-gated ion channels, activated by zinc, copper, and protons . This compound acts as a negative allosteric modulator, exhibiting non-competitive antagonism of Zn2+-induced ZAC signalling, and is proposed to exert its channel block through state-dependent inhibition, likely by targeting the transmembrane and/or intracellular domains of the receptor . Functional characterization of related analogs has demonstrated potent ZAC inhibition with IC50 values in the low micromolar range (1–3 μM) and high selectivity, showing no significant agonist or antagonist activity at other classical CLRs like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors . Compounds featuring the 2-aminothiazole scaffold are extensively researched in medicinal chemistry due to their versatile pharmacological profiles, which can include enzyme inhibitory activity against targets such as urease, α-glucosidase, and α-amylase . Researchers can utilize this reagent as a potent and selective pharmacological tool to probe the physiological functions of ZAC, investigate channel gating mechanisms, and explore its potential role in neurological and metabolic pathways. The product is strictly for non-human research applications in areas such as molecular biology, neuropharmacology, and drug discovery. It is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S2/c1-2-27(24,25)13-5-3-4-12(8-13)17(23)22-18-21-16(10-26-18)11-6-7-14(19)15(20)9-11/h3-10H,2H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYCAXFEKMPSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

The thiazole core is typically constructed via the Hantzsch thiazole synthesis , which involves the condensation of α-haloketones with thioureas or thioamides. For this compound:

  • 3,4-Dichlorophenyl thiourea is reacted with α-bromoacetophenone in anhydrous ethanol under reflux (78°C, 12–16 hours).
  • The intermediate 2-amino-4-(3,4-dichlorophenyl)thiazole is isolated via vacuum filtration and recrystallized from ethanol/water (yield: 68–72%).

Key Reaction Parameters

Parameter Optimal Value
Solvent Anhydrous ethanol
Temperature 78°C (reflux)
Reaction Time 14 hours
Yield 70% ± 2%

Sulfonylation of the Benzamide Moiety

Introducing the ethylsulfonyl group necessitates a two-step process:

  • Sulfide Formation :
    • The benzamide intermediate is treated with ethanethiol and potassium carbonate in dimethylformamide (DMF) at 50°C for 6 hours.
    • 3-(Ethylthio)benzamide is obtained (yield: 85%).
  • Oxidation to Sulfone :
    • The sulfide is oxidized using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0°C → 25°C over 4 hours.
    • The sulfone product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Oxidation Efficiency

Oxidizing Agent Conversion Rate
mCPBA 98%
H₂O₂/AcOH 72%
KMnO₄ 65%

Amidation and Final Coupling

The thiazole and benzamide subunits are conjugated via a Schotten-Baumann reaction :

  • 2-Amino-4-(3,4-dichlorophenyl)thiazole is dissolved in dry tetrahydrofuran (THF).
  • 3-(Ethylsulfonyl)benzoyl chloride (prepared by treating the acid with thionyl chloride) is added dropwise at −10°C.
  • The mixture is stirred for 2 hours, followed by aqueous workup and column chromatography (yield: 63%).

Critical Factors for High Yield

  • Strict temperature control (−10°C to 0°C) to minimize hydrolysis of the acyl chloride.
  • Use of molecular sieves to scavenge trace moisture.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advances employ microreactor systems to enhance throughput:

  • Thiazole formation achieves 89% yield in 3 hours at 120°C under 15 psi pressure.
  • Sulfonylation is completed in 30 minutes using a packed-bed reactor with immobilized mCPBA.

Green Chemistry Approaches

  • Solvent replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. DMF.
  • Catalytic oxidation : TEMPO/NaClO₂ system achieves 95% sulfone yield with minimal waste.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, thiazole-H), 7.88–7.45 (m, 7H, aromatic), 3.21 (q, 2H, SO₂CH₂CH₃), 1.32 (t, 3H, CH₃).
  • HRMS : m/z calculated for C₁₈H₁₄Cl₂N₂O₃S₂ [M+H]⁺: 457.9912; found: 457.9908.

Purity Assessment

Method Purity
HPLC (C18 column) 99.2%
Elemental Analysis C: 47.1%

Applications and Derivatives

While beyond preparation scope, the compound’s utility in kinase inhibition (e.g., p38 MAPK) and antibacterial activity underscores the importance of robust synthesis protocols.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial activity. Various studies have investigated its efficacy against different bacterial and fungal strains.

Case Study: Antimicrobial Screening

In a study evaluating the antimicrobial properties of thiazole derivatives, compounds similar to N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide were synthesized and tested against Escherichia coli, Staphylococcus aureus, and Aspergillus niger. The results showed promising activity, indicating that modifications in the thiazole structure can enhance antimicrobial efficacy .

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/mL)
1E. coli32
2S. aureus16
3A. niger64

Anticancer Potential

The compound has also been studied for its anticancer properties, particularly against breast cancer cell lines.

Case Study: Anticancer Activity

Research conducted on thiazole derivatives revealed that some compounds exhibited significant cytotoxic effects on MCF7 breast cancer cells. The study utilized the Sulforhodamine B assay to evaluate cell viability post-treatment with various concentrations of the compound. The findings suggested that certain structural modifications could lead to enhanced anticancer activity .

CompoundCell LineIC50 (µM)
AMCF75
BMCF710
CMCF715

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinity of this compound with various biological targets.

Case Study: Binding Affinity Analysis

A study performed molecular docking simulations to predict how well the compound binds to specific proteins associated with bacterial resistance and cancer growth. The results indicated strong binding interactions with DNA gyrase and estrogen receptors, suggesting potential as an antibacterial and anticancer agent .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity.

Synthesis Overview

The synthesis typically involves:

  • Formation of the thiazole ring.
  • Introduction of the ethylsulfonyl group.
  • Amide bond formation with appropriate phenolic derivatives.

This synthetic pathway allows for the exploration of various substitutions on the thiazole and benzamide moieties, leading to a library of compounds for testing .

Mechanism of Action

The mechanism of action of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in biological effects.

    Signal Transduction Pathways: The compound may affect various signal transduction pathways, influencing cellular processes.

Comparison with Similar Compounds

3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d)

  • Key Differences: Substitution at the thiazole 5-position with a morpholinomethyl group and at the 4-position with pyridin-3-yl. Lacks the ethylsulfonyl group on the benzamide.
  • Physicochemical Data :
    • Melting point: 215–217°C (white solid).
    • Spectral Data: 1H NMR (DMSO-d6) δ 8.75 (s, 1H, pyridine-H), 8.45 (d, J = 4.8 Hz, 1H), 7.65–7.40 (m, 3H, aromatic-H) .
  • Implications : The morpholine group enhances solubility, while the pyridine ring may contribute to π-π stacking interactions in biological targets.

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide

  • Absence of sulfonyl or ethyl groups.

N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-4-((5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)benzamide

  • Key Differences :
    • Incorporates a nitro-pyrazole methyl group on the benzamide instead of ethylsulfonyl.
    • Molecular weight: 488.346 g/mol (vs. ~450–460 g/mol for the target compound, estimated).
  • Synthesis : Prepared via multistep functionalization of the benzamide ring, emphasizing modular approaches for diversifying substituents .

Substituent Effects on Physicochemical Properties

Compound Thiazole Substituents Benzamide Substituents Melting Point (°C) Key Spectral Features
Target Compound 4-(3,4-Dichlorophenyl) 3-(Ethylsulfonyl) Not reported Expected IR: νS=O ~1150–1300 cm⁻¹
4d 5-(Morpholinomethyl), 4-(Pyridyl) 3,4-Dichloro 215–217 1H NMR: δ 8.75 (pyridine-H)
2,4-Dichloro-N-(thiazol-2-yl)benzamide None 2,4-Dichloro Not reported IR: νC=O ~1663–1682 cm⁻¹
Compound 8g 4-(Chloromethyl) 3,4-Dichlorophenylurea Not reported ESI-MS: m/z 412.0 [M+H]⁺

Key Observations :

  • Electron-Withdrawing Groups : The ethylsulfonyl group in the target compound likely increases acidity at the amide NH compared to morpholine or pyridine substituents.
  • Solubility: Polar substituents (e.g., morpholinomethyl in 4d) improve aqueous solubility, whereas lipophilic groups (e.g., dichlorophenyl) enhance membrane permeability.

Biological Activity

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a dichlorophenyl group, and an ethylsulfonyl moiety. Its molecular formula is C18H14Cl2N2O3SC_{18}H_{14}Cl_2N_2O_3S, with a molecular weight of 441.4 g/mol. The presence of the thiazole ring is significant as it contributes to the compound's biological properties.

PropertyValue
Molecular FormulaC₁₈H₁₄Cl₂N₂O₃S
Molecular Weight441.4 g/mol
CAS Number922643-11-6

Anticancer Properties

Thiazole derivatives, including this compound, have demonstrated significant anticancer activity. Research indicates that compounds with similar structures can inhibit specific enzymes or receptors involved in cancer pathways. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 and HT-29 .

In one study, a related thiazole compound exhibited an increase in apoptotic cells by up to 4.65 times compared to untreated controls after 48 hours of exposure . This suggests that the compound may function through mechanisms that promote cell death in cancerous cells.

Antimicrobial Activity

The compound also exhibits potential antimicrobial properties. Thiazoles are known for their antibacterial effects against both Gram-positive and Gram-negative bacteria. Initial evaluations have indicated that structurally similar thiazole compounds possess notable activity against pathogens such as Bacillus cereus and Pseudomonas aeruginosa . The unique combination of functional groups in this compound may enhance its efficacy against microbial strains.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with specific structural features. The presence of electron-withdrawing groups like chlorine on the phenyl ring has been associated with increased anticancer activity . The SAR analysis indicates that modifications to the thiazole structure can significantly impact the compound's potency.

Compound NameStructural FeaturesUnique Properties
This compoundThiazole ring, dichlorophenyl groupPotential anticancer and antimicrobial activity
SulfathiazoleThiazole ring with sulfanilamideAntibacterial properties
MetoclopramideBenzamide structureGastrointestinal motility stimulant

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the thiazole ring and subsequent substitution reactions to introduce the ethylsulfonyl group. These synthetic pathways underscore the versatility of this compound for further modifications aimed at enhancing its biological activity.

Case Studies

Several studies have evaluated the biological effects of thiazole derivatives:

  • Anticancer Effects : A study on a series of thiadiazole derivatives showed significant apoptotic activity in various cancer cell lines, with some compounds displaying IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Research has demonstrated that certain thiazole derivatives exhibit potent antibacterial activity against clinically relevant strains, suggesting potential applications in treating infections resistant to conventional antibiotics .

Q & A

Basic: What are the key steps for synthesizing N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide?

Methodological Answer:
The synthesis typically involves three stages:

Thiazole Ring Formation : Cyclization of 2-aminothiazole precursors with 3,4-dichlorophenyl-substituted aldehydes under acidic conditions (e.g., acetic acid, reflux) to form the thiazole core .

Sulfonylation : Reaction of the intermediate with ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

Benzamide Coupling : Activation of 3-(ethylsulfonyl)benzoic acid using carbodiimide reagents (e.g., EDC/HOBt) followed by coupling with the thiazole-amine intermediate .
Critical Parameters : Solvent purity, temperature control (60–80°C for sulfonylation), and stoichiometric ratios (1:1.2 for sulfonyl chloride) to minimize side products.

Advanced: How can synthetic yields be optimized for this compound, particularly in sulfonylation steps?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to enhance sulfonyl group transfer efficiency .
  • Solvent Selection : Substituting dichloromethane with THF for better solubility of intermediates, reducing reaction time by 30% .
  • Temperature Gradients : Stepwise heating (40°C → 70°C) to prevent premature decomposition of the sulfonyl chloride .
    Validation : Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) and confirm purity (>95%) by HPLC (C18 column, acetonitrile/water gradient) .

Basic: What functional groups in this compound contribute to its biological activity?

Methodological Answer:
Key pharmacophores include:

  • 3,4-Dichlorophenyl Group : Enhances lipophilicity and membrane penetration (logP = 3.2) .
  • Ethylsulfonyl Benzamide : Stabilizes hydrogen bonding with enzymatic targets (e.g., kinase ATP-binding pockets) .
  • Thiazole Core : Mediates π-π stacking interactions with aromatic residues in protein binding sites .
    Experimental Support : Competitive inhibition assays (IC50 = 1.2 μM against EGFR kinase) correlate with these structural features .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency?

Methodological Answer:
Systematic Modifications :

  • Substituent Variation : Replace 3,4-dichlorophenyl with 4-fluorophenyl to assess halogen-dependent activity shifts (ΔIC50 = ±0.8 μM) .
  • Sulfonyl Group Optimization : Compare ethylsulfonyl with isopropylsulfonyl to evaluate steric effects on target binding (Kd values via SPR) .
    Computational Tools :
  • Docking simulations (AutoDock Vina) to predict binding poses in kinase domains .
  • QSAR models using Hammett constants (σ) to quantify electronic effects of substituents .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6) to confirm sulfonamide (-SO2-) and benzamide (-CONH-) linkages .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion validation (m/z 459.3 [M+H]⁺) .
  • HPLC-PDA : Purity assessment (≥98%) using a reverse-phase C18 column (retention time = 8.2 min) .

Advanced: How can stability under physiological conditions be evaluated?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate in 0.1N HCl/NaOH (37°C, 24h) and monitor degradation via LC-MS .
    • Oxidative Stress : Treat with 3% H2O2 to identify sulfoxide byproducts (m/z +16 Da) .
  • Thermal Stability : TGA/DSC analysis to determine decomposition onset (>200°C) .
    Outcome : Shelf-life prediction using Arrhenius modeling (t90 = 18 months at 4°C) .

Basic: How are contradictions in reported biological data resolved (e.g., varying IC50 values)?

Methodological Answer:

  • Assay Standardization : Use ATP concentration-matched kinase assays to eliminate variability .
  • Cell Line Authentication : STR profiling to confirm absence of cross-contamination (e.g., HeLa vs. HEK293) .
  • Positive Controls : Include reference inhibitors (e.g., erlotinib for EGFR) to normalize activity metrics .

Advanced: What strategies validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization post-treatment (ΔTm = +4°C) .
  • Photoaffinity Labeling : Use a radiolabeled analog (³H or ¹⁴C) to crosslink and identify binding proteins via SDS-PAGE/autoradiography .
  • Knockdown/Rescue Experiments : siRNA-mediated target depletion followed by compound efficacy loss (e.g., 70% reduction in apoptosis) .

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